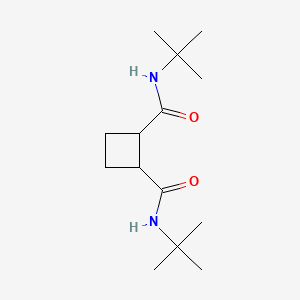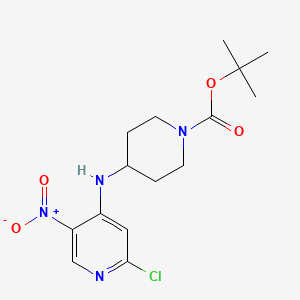
Butanesulfonanilide, 4'-(9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanesulfonanilide, 4’-(9-acridinylamino)- is a compound that belongs to the class of organic compounds known as acridines. These compounds are characterized by a linear tricyclic structure consisting of two benzene rings joined by a pyridine ring. This compound has been studied for its potential antitumor properties and has shown promise in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with butanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production methods for Butanesulfonanilide, 4’-(9-acridinylamino)- involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Butanesulfonanilide, 4’-(9-acridinylamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or other oxidizing agents under acidic or basic conditions .
Major Products Formed
The major products formed from the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
Butanesulfonanilide, 4’-(9-acridinylamino)- has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
Wirkmechanismus
The mechanism of action of Butanesulfonanilide, 4’-(9-acridinylamino)- involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective as an antitumor agent . The molecular targets and pathways involved in its mechanism of action include topoisomerase enzymes, which are essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Butanesulfonanilide, 4’-(9-acridinylamino)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): This compound is also an acridine derivative with antitumor properties.
4’-(3-Acetamido-9-acridinylamino)butanesulfonanilide: This compound has a similar structure but includes an acetamido group, which may alter its chemical and biological properties.
The uniqueness of Butanesulfonanilide, 4’-(9-acridinylamino)- lies in its specific interactions with biological targets and its potential for various scientific research applications.
Eigenschaften
CAS-Nummer |
53221-90-2 |
|---|---|
Molekularformel |
C23H23N3O2S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-16-29(27,28)26-18-14-12-17(13-15-18)24-23-19-8-4-6-10-21(19)25-22-11-7-5-9-20(22)23/h4-15,26H,2-3,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
OANPGUJBWMJAIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


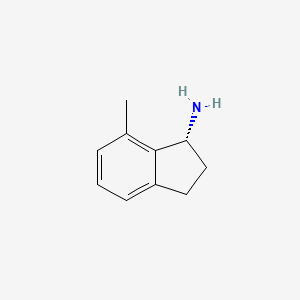
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)


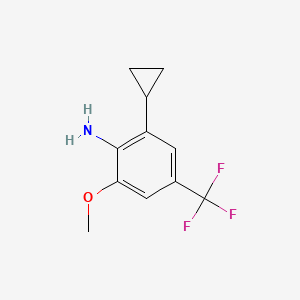

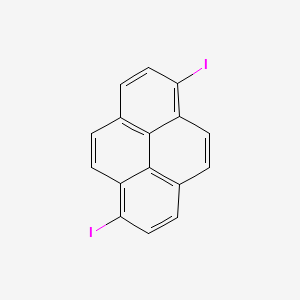
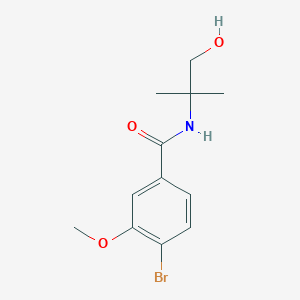

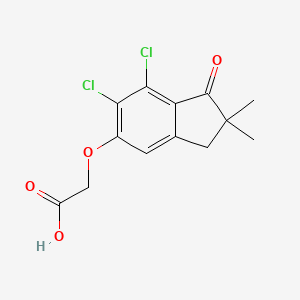
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

